[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C12H17NO2 It is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can be used to reduce the hydroxymethyl group to a methyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It may interact with certain biological receptors, influencing physiological processes.
Medicine:
Drug Development: Due to its structural features, this compound is explored as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group allows for specific binding interactions, while the pyrrolidine ring provides structural stability. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
[1-(4-Hydroxyphenyl)pyrrolidin-3-yl]methanol: Similar structure but with a hydroxy group instead of a methoxy group.
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol: Similar structure but with a methyl group instead of a methoxy group.
[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness:
Methoxy Group: The presence of the methoxy group in [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol provides unique electronic and steric properties, influencing its reactivity and binding interactions.
Hydroxymethyl Group: The hydroxymethyl group allows for additional hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJUHUNKVLCGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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